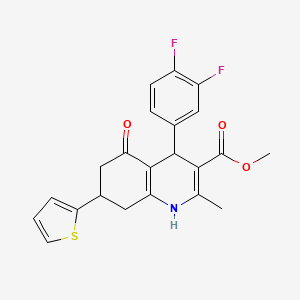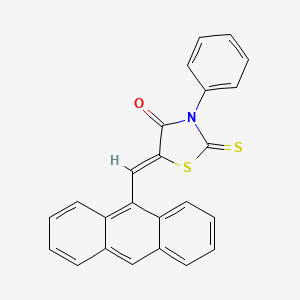![molecular formula C14H21ClN2O3S B5208235 N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5208235.png)
N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, and it has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves the activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates a wide range of physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation by activating sGC in vascular smooth muscle cells, leading to an increase in cGMP levels and subsequent relaxation of the smooth muscle. It has also been found to inhibit platelet aggregation by activating sGC in platelets, leading to a decrease in cGMP levels and subsequent inhibition of platelet activation. In addition, it has been found to have anti-inflammatory and anti-fibrotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide in lab experiments is its specificity for sGC activation. This allows researchers to selectively study the effects of cGMP signaling in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for research on N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide. One direction is to study its potential therapeutic applications in various cardiovascular and inflammatory diseases. Another direction is to develop more potent sGC activators based on the structure of this compound. Additionally, further research is needed to elucidate the molecular mechanisms underlying its effects on various physiological processes.
Synthesis Methods
The synthesis of N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves several steps. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylglycine in the presence of a base to form N-ethyl-N-(4-chlorobenzenesulfonyl)glycine. The second step involves the reaction of this intermediate with butylamine in the presence of a base to form this compound.
Scientific Research Applications
N~1~-butyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have a wide range of effects on the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and reduction of blood pressure. It has also been found to have anti-inflammatory and anti-fibrotic effects.
properties
IUPAC Name |
N-butyl-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-3-5-10-16-14(18)11-17(4-2)21(19,20)13-8-6-12(15)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFOOTUEILELAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

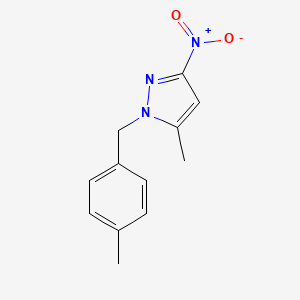
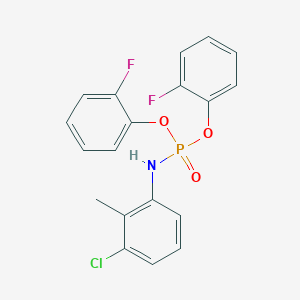
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)
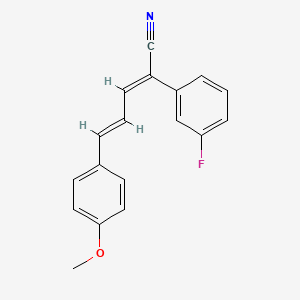
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)
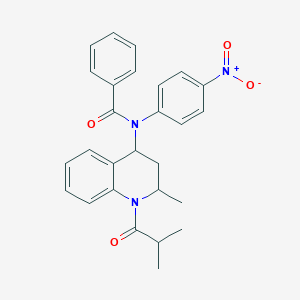
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
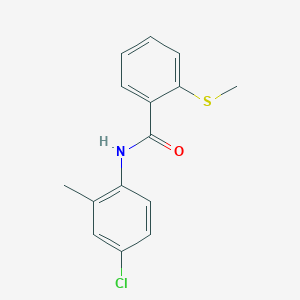
![butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B5208218.png)
